molecular formula C27H28O5 B13832292 1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE CAS No. 29704-64-1

1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE

Cat. No.: B13832292
CAS No.: 29704-64-1
M. Wt: 432.5 g/mol
InChI Key: JSRSLTCFTYHIRT-LXSUACKSSA-N
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Description

1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose (CAS 29704-64-1) is a benzylated 1,6-anhydro sugar derivative with the molecular formula C27H28O5 and a molecular weight of 432.51 g/mol . The 1,6-anhydro bridge stabilizes the molecule in a rigid bicyclic conformation, while the benzyl groups at positions 2, 3, and 4 act as protective ethers. This compound is primarily used as a synthon in carbohydrate chemistry for synthesizing complex glycans, antibiotics, and bioactive molecules .

Properties

CAS No.

29704-64-1

Molecular Formula

C27H28O5

Molecular Weight

432.5 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24+,25+,26-,27-/m1/s1

InChI Key

JSRSLTCFTYHIRT-LXSUACKSSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Benzylation of Hydroxyl Groups

Benzylation is most commonly performed using benzyl bromide or benzyl chloride in the presence of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Alternative greener methods include the use of barium oxide as a catalyst under continuous flow conditions, which avoids the use of NaH and improves safety and scalability.

  • Example: Continuous flow benzylation of levoglucosan derivatives achieved 86% yield of 2,4-di-O-benzyl intermediates using 4-(dimethylamino)pyridine (DMAP) and acetic anhydride for acylation steps.

Formation of the 1,6-Anhydro Bridge

The 1,6-anhydro bridge is formed by intramolecular nucleophilic substitution between the 6-hydroxyl and the anomeric center (C1). This cyclization can be induced under acidic or basic conditions depending on the substrate.

  • Classical methods involve treatment of partially protected sugars with strong bases or Lewis acids to promote ring closure.
  • For example, ring-opening polymerization studies of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose analogs have used PF5 catalyst at low temperatures (-60 °C) to control polymerization, indicating the stability and reactivity of the anhydro ring under catalytic conditions.

Selective Protection and Deprotection Steps

  • Temporary acyl protecting groups such as acetyl groups may be introduced at specific hydroxyl sites (e.g., 3-OH) to facilitate selective benzylation or further functionalization.
  • Deprotection of benzyl groups is typically carried out by hydrogenolysis or sodium in liquid ammonia, depending on the downstream application.
Step Reagents/Conditions Outcome/Yield Notes
1 Starting from levoglucosan or D-galactose Purified sugar substrate Commercially available or prepared in situ
2 Benzyl bromide, NaH, DMF, room temp 2,3,4-tri-O-benzylation, 70-90% yield Continuous flow method can improve yield and safety
3 Base or Lewis acid catalysis for cyclization Formation of 1,6-anhydro bridge Often monitored by NMR and TLC
4 Purification by chromatography Pure 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose Characterized by NMR, MS, and X-ray if needed
  • Ring-opening polymerization of this compound and its analogs has been extensively studied to produce polysaccharides with controlled stereochemistry and molecular weight.
  • Copolymerization with other anhydro sugars such as 1,6-anhydro-β-D-mannopyranose derivatives has been reported, requiring precise control of reaction conditions and catalyst choice.
  • Continuous flow synthesis methods have been developed for related benzylated anhydro sugars, offering improved scalability and reproducibility.
  • NMR spectroscopy (1H, 13C, and 19F when fluorinated analogs are involved) is the primary tool to confirm the benzylation pattern and the formation of the anhydro ring.
  • Polymerization studies demonstrate that the 1,6-anhydro bridge confers unique reactivity, enabling stereospecific polymer formation under PF5 catalysis.
  • Continuous flow benzylation methods yield higher purity intermediates with reduced reaction times compared to batch processes.
Reference Starting Material Benzylation Method Cyclization Method Yield (%) Notes
1,6-anhydro-β-D-glucopyranose Benzyl bromide, NaH, DMF PF5 catalyst, low temp 70-85 Polymerization studies, detailed NMR analysis
1,6-anhydro-β-D-mannopyranose Benzylation + copolymerization Na in liquid NH3 for deprotection N/A Copolymerization with galactopyranose derivatives
Levoglucosan Barium oxide catalyst, continuous flow Base catalyzed cyclization 86 Continuous flow benzylation, green chemistry approach
Levoglucosan derivatives Multi-step including benzylation Acid/base mediated cyclization Variable Fluorinated analog synthesis, advanced characterization
2,3,4-tri-O-benzyl sugars Standard benzylation methods Polymerization with PF5 High Preparation of high molecular weight polysaccharides

The preparation of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose is well-established through selective benzylation of the 2, 3, and 4 hydroxyl groups followed by intramolecular cyclization to form the anhydro bridge. Advances in continuous flow chemistry and catalyst design have enhanced the efficiency and scalability of this synthesis. The compound serves as a crucial building block for polysaccharide synthesis and other carbohydrate-based materials. Analytical techniques, especially NMR spectroscopy, are essential for confirming structure and purity. The diverse methodologies reported across decades reflect the compound’s importance and the evolving synthetic strategies in carbohydrate chemistry.

Chemical Reactions Analysis

Glycosylation Reactions

Glycosylation is a critical reaction in carbohydrate chemistry where a sugar moiety is transferred to an acceptor molecule. The reactivity of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose as a glycosyl donor has been extensively studied.

  • Thioglycosidation : This reaction involves the reaction of the compound with thiols in the presence of catalysts like zinc iodide or trimethylsilyl triflate. The resulting thioglycosides often show high yields and selectivity for one anomer. For instance, when reacted with trimethylsilylated benzenethiol or cyclohexanethiol, it forms thioglycosides effectively .

  • Cross-Coupling Reactions : The compound has been utilized in specific cross-coupling reactions where it reacts with more complex thiol derivatives to yield disaccharide derivatives .

Polymerization Reactions

The compound has also been involved in polymerization studies:

  • Ring-Opening Polymerization : Research has shown that benzylated derivatives of 1,6-anhydro-β-D-galactopyranose can undergo ring-opening polymerization to form high molecular weight polysaccharides . This process is crucial for developing biodegradable materials and biopolymers.

Biological Activities

While specific biological activities of this compound are not extensively documented, related compounds have shown promising biological properties such as antimicrobial and antiviral activities. The structural modifications provided by the benzyl groups may enhance solubility and bioavailability.

Comparative Analysis with Similar Compounds

A comparison table highlighting key structural features of similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
1,6-Anhydro-2,3-di-O-benzyl-beta-D-galactopyranoseTwo benzyl groups; anhydro linkageSimpler structure; fewer protective groups
1,6-Anhydro-2,3-di-O-benzoyl-beta-D-galactopyranoseTwo benzoyl groups; anhydro linkageDifferent protective group; potential for different reactivity
1,6-Anhydro-2,3-di-O-benzyl-beta-D-glucopyranoseSimilar structure but with glucopyranoseVariation in sugar backbone may affect properties

Scientific Research Applications

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose involves its ability to act as a synthon in organic synthesis. The benzyl-protected hydroxyl groups provide stability, while the anhydro bridge allows for selective reactions at specific positions on the galactopyranose ring. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 1,6-Anhydro-2,3,4-Tri-O-Benzyl-β-D-Glucopyranose

  • Structural Difference : The galacto configuration (C4 hydroxyl group axial) contrasts with the gluco configuration (C4 hydroxyl equatorial) .
  • Reactivity : The galacto derivative exhibits distinct stereochemical outcomes in glycosylation reactions due to axial C4, influencing regioselectivity in cross-coupling reactions .
  • Applications : Both are used in synthesizing antibiotics (e.g., rifamycin S), but the gluco variant is more commonly reported in macrolide synthesis .

Comparison with 2,3,4,6-Tetra-O-Benzyl-D-Galactopyranose (CAS 6386-24-9)

  • Structural Difference: Lacks the 1,6-anhydro bridge, resulting in a flexible pyranose ring .
  • Molecular Weight : Higher (540.65 g/mol vs. 432.51 g/mol) due to an additional benzyl group .
  • Reactivity: The absence of the anhydro bridge reduces rigidity, making it less effective as a glycosyl donor but more versatile in stepwise protection-deprotection strategies .

Comparison with Tosylated and Isopropylidene Derivatives

a) 1,6-Anhydro-3,4-O-Isopropylidene-2-Tosyl-β-D-Galactopyranose (CAS 81028-98-0)
  • Protective Groups : Combines a tosyl (good leaving group) and isopropylidene (acid-labile) groups .
  • Reactivity: The tosyl group enables nucleophilic substitutions (e.g., SN2), while the benzyl-protected analog requires hydrogenolysis for deprotection .
  • Applications : Used in HPLC analysis of stereochemical compounds, contrasting with the benzyl derivative’s role in glycosylation .
b) 1,6-Anhydro-2,4-Di-O-p-Toluenesulfonyl-β-D-Glucopyranose (CAS 20204-80-2)
  • Structure : Features two tosyl groups, enhancing electrophilicity .
  • Reactivity : Higher solubility in polar solvents compared to benzyl-protected analogs, facilitating reactions in aqueous conditions .

Comparison with 1,6-Anhydro-2,3-O-Isopropylidene-β-D-Mannopyranose (CAS 14440-51-8)

  • Stereochemistry: Mannopyranose has axial C2 and C3 hydroxyls, altering hydrogen-bonding patterns .
  • Stability : The isopropylidene group provides acid sensitivity, whereas benzyl ethers require harsher conditions (e.g., H2/Pd) for removal .

Tabulated Comparison of Key Properties

Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Applications
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose 29704-64-1 C27H28O5 432.51 Rigid bicyclic ring; benzyl ethers Glycan synthesis, antibiotics
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose 10548-46-6 C27H28O5 432.51 Gluco configuration; similar rigidity Macrolide antibiotics
2,3,4,6-Tetra-O-benzyl-D-galactopyranose 6386-24-9 C34H36O6 540.65 Flexible ring; no anhydro bridge Stepwise glycosylation
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose 81028-98-0 C16H20O7S 356.39 Tosyl leaving group; acid-labile isopropylidene HPLC stereochemical analysis
1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose 14440-51-8 C9H14O5 202.20 Manno configuration; isopropylidene protection Chiral building blocks

Biological Activity

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose is a derivative of galactose that has garnered attention for its potential biological activities. This compound, with the molecular formula C27H28O5C_{27}H_{28}O_5 and a molecular weight of 436.51 g/mol, is characterized by a unique structure that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Name: this compound
  • Molecular Formula: C27H28O5C_{27}H_{28}O_5
  • Molecular Weight: 436.51 g/mol
  • CAS Number: 10938948

Physical Properties

PropertyValue
AppearanceWhite to almost white powder
Melting Point146.0 to 153.0 °C
Purity (HPLC)>97.0%
Specific Rotation+47.0 to +51.0 deg (C=2, Dioxane)

Anticancer Properties

Research indicates that derivatives of galactose, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The anticancer activity is believed to involve:

  • Inhibition of Cell Signaling Pathways: Compounds can inhibit pathways such as AKT and STAT3, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis: By activating caspases and disrupting mitochondrial functions, these compounds can trigger programmed cell death in cancer cells.

Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens. Studies suggest that its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Study on Anticancer Activity:
    • Objective: Evaluate the effect on Hep3B-SR and HuH7-SR cell lines.
    • Findings: At a concentration of 25 μM, the compound exhibited potent antiproliferative effects by downregulating Fas expression at the cell surface and inhibiting critical signaling pathways involved in cell growth .
  • Antimicrobial Efficacy:
    • Objective: Test against Gram-positive and Gram-negative bacteria.
    • Findings: The compound demonstrated significant inhibition zones in disk diffusion assays, indicating its potential as a natural antimicrobial agent .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • ¹H Signals : Benzyl protons appear as multiplets at δ 7.2–7.4 ppm. The anomeric proton (H-1) resonates as a doublet near δ 5.1 ppm (J = 3–4 Hz, β-configuration) .
    • ¹³C Signals : The anomeric carbon (C-1) is observed at δ 98–102 ppm. Benzyl carbons show peaks at δ 128–138 ppm .
  • Optical Rotation : Specific rotation ([α]D²⁵) ranges from −30° to −50° (c = 1, CHCl₃), confirming purity and stereochemistry .

Advanced: How can researchers resolve contradictions in NMR data for benzylated galactopyranose derivatives?

Methodological Answer :
Discrepancies in NMR assignments often arise from overlapping signals or solvent effects. Mitigation strategies include:

  • 2D NMR : HSQC and HMBC experiments clarify correlations between protons and carbons, particularly for benzyl group assignments .
  • Variable Temperature NMR : Heating the sample to 40°C reduces signal broadening caused by restricted rotation of benzyl groups .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 1,6-anhydro-3,4-O-isopropylidene derivatives) .

Basic: What are the primary applications of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose in glycosylation studies?

Methodological Answer :
This compound serves as a versatile glycosyl donor due to its stable anhydro ring and protected hydroxyl groups. Applications include:

  • Oligosaccharide Synthesis : The benzyl groups act as temporary protecting groups, enabling regioselective glycosylation at the C-2, C-3, or C-4 positions .
  • Mechanistic Studies : Its rigidity facilitates investigations into glycosylation transition states via kinetic isotope effects (KIE) .

Advanced: How can computational modeling aid in predicting the reactivity of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose?

Q. Methodological Answer :

  • DFT Calculations : Predict transition-state geometries for glycosylation reactions, identifying steric hindrance from benzyl groups .
  • MD Simulations : Model solvation effects in different solvents (e.g., CH₂Cl₂ vs. toluene) to optimize reaction conditions .
    Case Study :
    Modeling of penta-O-acetyl-β-D-galactopyranose derivatives revealed that benzyl groups increase the energy barrier for axial attack, favoring β-selectivity .

Basic: What purification challenges arise during the synthesis of benzylated galactopyranose derivatives?

Q. Methodological Answer :

  • Byproduct Formation : Incomplete benzylation yields mono- or di-O-benzylated byproducts.
    • Solution : Gradient elution (hexane → 40% EtOAc) separates products with Rf differences ≥0.2 .
  • Residual Solvents : DMF or THF traces in the final product.
    • Solution : Azeotropic distillation with toluene removes volatile impurities .

Advanced: How do steric effects of benzyl groups influence the conformational dynamics of 1,6-anhydrogalactopyranose?

Q. Methodological Answer :

  • Crystal Structure Analysis : X-ray data show that bulky benzyl groups force the pyranose ring into a ⁴C₁ chair conformation, stabilizing the β-anomer .
  • Steric Maps : Overlay models of benzylated vs. non-benzylated derivatives reveal restricted rotation at C-2 and C-3, impacting nucleophilic accessibility .

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